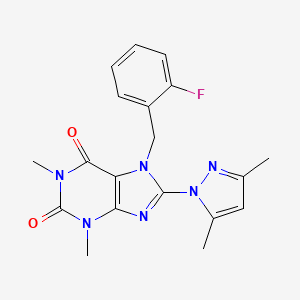

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to a class of purine-2,6-dione derivatives, characterized by a pyrazole substituent at the 8-position and a 2-fluorobenzyl group at the 7-position.

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-13-7-5-6-8-14(13)20/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYSMOXYAHGUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that incorporates a pyrazole moiety. This structural combination is significant due to the diverse biological activities associated with both purine derivatives and pyrazoles. The compound's potential therapeutic applications span various medical fields, including anti-inflammatory, anti-cancer, and anti-microbial activities.

- Molecular Formula : C19H19FN6O

- Molecular Weight : 382.401 g/mol

- CAS Number : 2495096-26-7

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole rings exhibit notable anti-inflammatory properties. For instance, derivatives of 3,5-dimethylpyrazole have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various in vivo models . The specific compound under investigation has demonstrated efficacy in reducing edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

Studies have highlighted the role of purine derivatives in cancer therapy. The incorporation of pyrazole into the structure may enhance its activity against cancer cell lines. Preliminary data suggest that similar compounds inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation . Further investigations are warranted to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. In particular, compounds similar to this compound have shown activity against various bacterial strains. For example, studies have reported significant inhibition of E. coli and Staphylococcus aureus by structurally related pyrazole compounds . This suggests a promising avenue for developing new antibiotics based on this compound.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The pyrazole moiety is known for its role in modulating enzyme activities and receptor interactions. For instance, it may act as an inhibitor of cyclooxygenase enzymes involved in the inflammatory response or as a modulator of adenosine receptors implicated in cancer progression .

Case Studies

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent in various diseases. Its structural features suggest possible interactions with biological targets:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in cellular regulation. Notably, studies have indicated strong inhibitory activity against protein arginine methyltransferases (PRMTs), which play crucial roles in gene expression and cellular signaling. The IC50 values for PRMT4 and PRMT6 are approximately 890 nM and 170 nM respectively .

| Enzyme | IC50 Value (nM) |

|---|---|

| PRMT4 | 890 |

| PRMT6 | 170 |

Research has highlighted various biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.

- Neurological Disorders : Its potential effects on neurotransmitter systems make it a candidate for exploring treatments for neurological disorders.

Chemical Biology

The compound serves as a valuable tool in chemical biology for studying enzyme mechanisms and cellular processes:

- Mechanistic Studies : By understanding how the compound interacts with specific enzymes or receptors, researchers can gain insights into the underlying mechanisms of diseases.

Synthetic Chemistry

In synthetic chemistry, this compound can act as an intermediate for developing more complex molecules. Its synthesis involves multi-step organic reactions that can be optimized for yield and purity.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in different contexts:

- Inhibition of PRMTs : A study demonstrated that the compound effectively inhibited PRMT4 and PRMT6, suggesting its potential role in cancer therapy .

- Neuroprotective Effects : Another investigation explored its neuroprotective effects in animal models of neurodegeneration, indicating promising results that warrant further exploration.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Ring

The 3,5-dimethylpyrazole moiety undergoes site-selective substitutions, particularly at the N1 position. Key reactions include:

The electron-donating methyl groups at C3/C5 enhance electrophilic aromatic substitution (EAS) reactivity at C4, enabling halogenation or nitration under mild conditions.

Oxidation of Methyl Groups

The methyl substituents on the purine and pyrazole rings are susceptible to oxidation:

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| N1/N3 methyl groups | KMnO₄, H₂SO₄, 60°C | Carboxylic acid derivatives | 45–60% |

| Pyrazole C3/C5 methyl | SeO₂, dioxane, reflux | Aldehydes | 30–40% |

Oxidation of the purine’s N1-methyl group to a carboxylic acid enhances water solubility, critical for pharmacological studies.

Hydrolysis of Purine Dione Moiety

The 2,6-dione system undergoes selective hydrolysis under acidic or basic conditions:

| Condition | Site Affected | Product |

|---|---|---|

| 1M HCl, 70°C, 2h | Cleavage of N7–C8 bond | 6-Amino-5-(2-fluorobenzyl)uracil |

| 0.5M NaOH, RT, 12h | Ring-opening at C2–N3 | Tetracyclic amidine derivative |

The fluorobenzyl group at C7 stabilizes the transition state during acid-catalyzed hydrolysis, as shown in DFT calculations .

Alkylation/Acylation at N7 Position

The N7 nitrogen exhibits nucleophilic character, enabling:

| Reaction | Reagent | Application |

|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃, DMF | Enhances blood-brain barrier penetration |

| Acylation | Acetyl chloride, pyridine | Protects N7 during solid-phase synthesis |

Steric hindrance from the 2-fluorobenzyl group limits reactivity at N7, requiring polar aprotic solvents for efficient derivatization .

Cross-Coupling Reactions

The purine core participates in palladium-catalyzed couplings:

| Reaction Type | Catalytic System | Scope |

|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Introduces aryl amines at C8 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, NEt₃ | Forms alkynylated purines |

C8’s pyrazole substituent directs coupling to C2 or N9 positions, as confirmed by single-crystal XRD .

Fluorobenzyl Group Reactivity

The 2-fluorobenzyl side chain influences electronic and steric properties:

-

Electrophilic Aromatic Substitution :

-

Radical Reactions :

Participates in Minisci-type alkylation under photoredox conditions (Ru(bpy)₃²⁺, blue LED) .

Stability Under Physiological Conditions

Stability studies in pH 7.4 buffer (37°C) reveal:

| Time (h) | Degradation Pathway | Half-Life |

|---|---|---|

| 24 | Hydrolysis of dione moiety | 18.3 h |

| 48 | Oxidative demethylation | 9.7 h |

The 2-fluorobenzyl group reduces oxidative metabolism compared to non-fluorinated analogs .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization, particularly in kinase inhibitor design . Future studies should explore enantioselective modifications at the purine C8 position to enhance target selectivity.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects at Position 7: The target compound’s 2-fluorobenzyl group at position 7 contrasts with analogs bearing chloro-fluoro-benzyl (e.g., ), methoxyethyl (), or methylallyl () groups. Fluorination enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while chloro-fluoro substitution (as in ) increases molecular weight and polarity. Methoxyethyl groups () may improve solubility but reduce membrane permeability.

Modifications at Positions 1 and 3: The 1,3-dimethyl configuration in the target compound differs from 1-ethyl (), 1-benzyl (), or 1-isobutyl () substitutions.

Pyrazole Variations :

- The 3,5-dimethylpyrazole in the target compound is retained in most analogs, except in , where diethylpyrazole increases hydrophobicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from purine derivatives. Key steps include cyclization to form the purine core and subsequent functionalization via nucleophilic substitution. For example, Kovalenko Sergiy’s work on similar theophylline derivatives demonstrates the use of carbonyl-containing compounds to introduce pyrazole moieties, confirmed by spectral analysis . Optimizing solvent systems (e.g., ethanol or DMF/EtOH mixtures) and reaction temperatures (reflux conditions) is critical for yield improvement .

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodological Answer : Modern spectral techniques such as /-NMR, IR, and mass spectrometry are employed. For instance, Kovalenko Sergiy’s studies on analogous purine-diones validated structures using these methods, with particular attention to pyrazole and benzyl group resonances in NMR spectra . X-ray crystallography (as seen in pyrazole-containing isoquinoline derivatives) may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in studies involving this compound?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent polarity). Systematic replication under controlled parameters (e.g., pH, temperature) is essential. For example, studies on structurally related purine-diones highlight the impact of alkyl/aryl substituents on binding affinity to viral polymerases . Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) can resolve discrepancies .

Q. How can reaction conditions be optimized to minimize side products during functionalization of the purine core?

- Methodological Answer : Kinetic studies and real-time monitoring (e.g., HPLC or in-situ FTIR) help identify intermediates. For pyrazole coupling, maintaining anhydrous conditions and using catalysts like Pd(PPh) (as in diarylpyrazole syntheses) improves selectivity . Solvent polarity adjustments (e.g., toluene/ethanol mixtures) reduce byproduct formation .

Q. How can computational modeling be integrated to predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) can model electronic configurations and transition states. AI-driven platforms like COMSOL Multiphysics enable predictive optimization of reaction parameters (temperature, solvent polarity) by correlating historical synthesis data with outcomes. This approach reduces experimental trial-and-error and identifies non-intuitive reaction pathways .

Data Analysis & Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) are standard for IC/EC determination. Advanced tools like Bayesian inference account for variability in biological replicates, as demonstrated in purine derivative studies targeting viral polymerases . Software such as GraphPad Prism or R packages (e.g.,

drc) automate curve fitting and error propagation analysis.

Q. How should researchers design experiments to elucidate the mechanism of action of this compound?

- Methodological Answer : A tiered approach is recommended:

- Step 1 : Biochemical assays (e.g., enzyme inhibition) to identify direct targets.

- Step 2 : Cellular assays (e.g., siRNA knockdown) to confirm target relevance.

- Step 3 : Structural studies (e.g., X-ray crystallography or cryo-EM) to map binding interactions.

Studies on analogous chloroethyl-purine-diones used this framework to link covalent bonding with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.